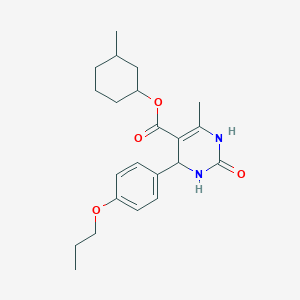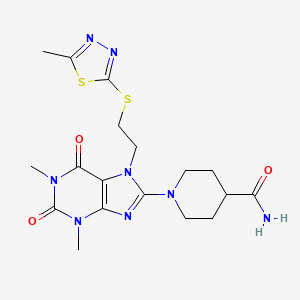
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClN4O2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a tetrazole ring at the para position
作用機序
Target of Action
The primary targets of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These include ASP168 , PHE169 , GLU71 , PHE169 , and SER32 .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction results in a strong binding energy, which is indicative of a stable and effective interaction .
Biochemical Pathways
The formation of hydrogen bonds with specific amino acid residues suggests that it may influence the structure and function of the target proteins .
Pharmacokinetics
The compound’s significant zone of inhibition at higher concentrations indicates that it may have good bioavailability .
Result of Action
The compound exhibits a significant cytotoxic effect, as evidenced by its low IC50 value . This suggests that it may have potential applications in the treatment of diseases where cell growth needs to be controlled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an electron-withdrawing methoxy group has been shown to enhance its cytotoxic effect .
生化学分析
Biochemical Properties
It has been found that similar compounds form hydrogen bonds with amino acids, demonstrating encouraging binding energy .
Cellular Effects
Similar compounds have shown significant zones of inhibition at higher concentrations .
Molecular Mechanism
Similar compounds have shown to form hydrogen bonds with amino acid residues, suggesting potential interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid+SOCl2→4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the tetrazole ring to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Tetrazoles: Produced from oxidation reactions.
科学的研究の応用
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
4-(1H-Tetrazol-5-yl)benzenesulfonyl chloride: Lacks the methyl group on the tetrazole ring.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonic acid: The sulfonic acid derivative instead of the sulfonyl chloride.
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzene: The parent compound without the sulfonyl chloride group.
Uniqueness
4-(1-Methyl-1,2,3,4-tetrazol-5-yl)benzenesulfonyl chloride is unique due to the presence of both the tetrazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and functional properties, making it valuable for various synthetic and research applications.
特性
IUPAC Name |
4-(1-methyltetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)16(9,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEUSIJZIZGXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-methanesulfonylprop-2-enenitrile](/img/structure/B2746376.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/new.no-structure.jpg)



![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)
![methyl 3-({[(4-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2746389.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746392.png)

![ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2746394.png)


